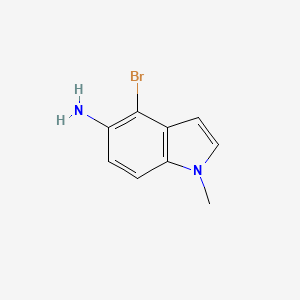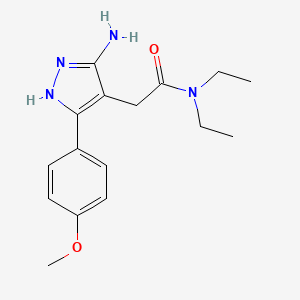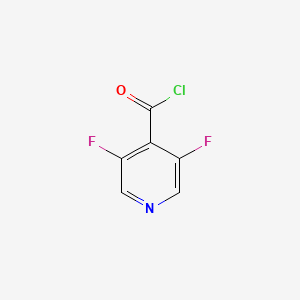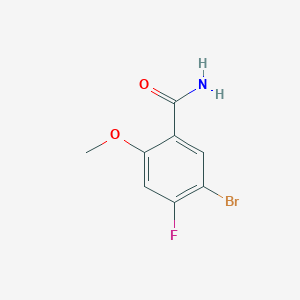
4-Bromo-1-methyl-1H-indol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-methyl-1H-indol-5-amine is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features a bromine atom at the fourth position, a methyl group at the first position, and an amine group at the fifth position on the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1H-indol-5-amine typically involves the bromination of 1-methylindole followed by amination. One common method is the radical bromination of 1-methylindole using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 4-bromo-1-methylindole is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the fifth position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-methyl-1H-indol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Major Products
Substitution: Products include various substituted indoles depending on the nucleophile used.
Oxidation: Products include oxo derivatives of the indole ring.
Reduction: Products include reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-methyl-1H-indol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-methyl-1H-indol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-indole: Lacks the methyl and amine groups, making it less versatile in certain reactions.
1-Methyl-1H-indole: Lacks the bromine and amine groups, limiting its reactivity.
5-Amino-1H-indole: Lacks the bromine and methyl groups, affecting its chemical properties.
Uniqueness
4-Bromo-1-methyl-1H-indol-5-amine is unique due to the presence of the bromine, methyl, and amine groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C9H9BrN2 |
|---|---|
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
4-bromo-1-methylindol-5-amine |
InChI |
InChI=1S/C9H9BrN2/c1-12-5-4-6-8(12)3-2-7(11)9(6)10/h2-5H,11H2,1H3 |
InChI-Schlüssel |
KFGVXADENUXRKB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=CC(=C2Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)

![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)
![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)








![2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine](/img/structure/B12835087.png)
![2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide](/img/structure/B12835091.png)
